3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
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Overview
Description
3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as carboxyethyl, ethenyl, and hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid involves several steps, starting from simpler precursors. The process typically includes the formation of the porphyrin ring through a series of condensation reactions, followed by the introduction of the specific functional groups. Common reagents used in these reactions include pyrrole, aldehydes, and various catalysts to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethenyl and hydroxyethyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and carboxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties and reactivity of porphyrins.
Biology: Investigated for its role in biological processes, including enzyme catalysis and electron transport.
Medicine: Explored for potential therapeutic applications, such as photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming complexes that participate in redox reactions. These complexes can act as catalysts in various biochemical processes, including electron transfer and oxygen activation.
Comparison with Similar Compounds
Similar Compounds
- 3-[18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
- 3-[18-(2-Carboxyethyl)-3,8,13,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These unique features make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C34H36N4O5 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H36N4O5/c1-7-21-16(2)26-14-31-34(20(6)39)19(5)27(38-31)12-24-17(3)22(8-10-32(40)41)29(36-24)15-30-23(9-11-33(42)43)18(4)25(37-30)13-28(21)35-26/h7,12-15,20,35,37,39H,1,8-11H2,2-6H3,(H,40,41)(H,42,43) |
InChI Key |
MIBDGAHULIYCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O |
Origin of Product |
United States |
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